molecular formula C9H16O3S B14637831 2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one CAS No. 55930-55-7

2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one

Cat. No.: B14637831
CAS No.: 55930-55-7
M. Wt: 204.29 g/mol
InChI Key: KHSQMMFIFRRQLQ-UHFFFAOYSA-N
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Description

2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one is an organic compound with the molecular formula C9H16O3S It consists of a cyclohexanone ring substituted with a methanesulfonyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclohexanone ring provides structural stability and facilitates binding to specific targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone without the methanesulfonyl group.

    2-Cyclohexen-1-one: An enone with a double bond in the ring.

    Methanesulfonyl Chloride: A reagent used in the synthesis of sulfonyl compounds.

Uniqueness

2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one is unique due to the presence of both the cyclohexanone ring and the methanesulfonyl ethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

55930-55-7

Molecular Formula

C9H16O3S

Molecular Weight

204.29 g/mol

IUPAC Name

2-(2-methylsulfonylethyl)cyclohexan-1-one

InChI

InChI=1S/C9H16O3S/c1-13(11,12)7-6-8-4-2-3-5-9(8)10/h8H,2-7H2,1H3

InChI Key

KHSQMMFIFRRQLQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCC1CCCCC1=O

Origin of Product

United States

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